molecular formula C18H16N8O B2942135 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide CAS No. 2034295-77-5

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide

Cat. No.: B2942135
CAS No.: 2034295-77-5
M. Wt: 360.381
InChI Key: IODHMNFQUNCHJR-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline-2-carboxamide core linked to a pyrrolidin-3-yl group substituted with a [1,2,4]triazolo[4,3-a]pyrazine moiety. Quinoxaline derivatives are known for their diverse pharmacological activities, including kinase inhibition and interactions with phosphodiesterases (PDEs) .

Properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N8O/c27-18(15-9-20-13-3-1-2-4-14(13)23-15)22-12-5-7-25(10-12)16-17-24-21-11-26(17)8-6-19-16/h1-4,6,8-9,11-12H,5,7,10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODHMNFQUNCHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=NC3=CC=CC=C3N=C2)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It’s known that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown satisfactory activity compared with the lead compound foretinib. This suggests that these compounds may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound’s interaction with DNA and inhibition of key kinases can lead to a variety of molecular and cellular effects. For instance, it can inhibit the growth of cancer cells in a dose-dependent manner and induce late apoptosis. It can also inhibit the expression of c-Met and VEGFR-2, further contributing to its anticancer effects.

Biochemical Analysis

Biochemical Properties

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide has shown promising results in biochemical reactions. It has been found to exhibit cytotoxicity at certain concentrations. The compound interacts with various biomolecules, including enzymes and proteins

Biological Activity

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide is a synthetic compound that has attracted interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazolopyrazine ring , which contributes to its unique electronic properties.
  • A pyrrolidine moiety , enhancing its interaction with biological targets.
  • A quinoxaline backbone , known for various pharmacological activities.

The biological activity of this compound is primarily mediated through:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor modulation : It can bind to receptors, altering their activity and triggering cellular responses.

Biological Activity Overview

Research indicates that compounds related to this structure exhibit a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of triazoloquinoxalines possess significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro assays on the A375 melanoma cell line demonstrated that certain derivatives could reduce cell viability significantly at concentrations as low as 10 µM .
CompoundCell LineConcentration (µM)Cell Viability (%)
16aA375102.9 ± 0.1
16bA3751011.3 ± 6.9
EAPB02303A37510<20

Antiparasitic Activity

Research has also explored the efficacy of quinoxaline derivatives against parasitic infections such as schistosomiasis:

  • Compounds demonstrated IC50 values as low as 0.31 µM against adult Schistosoma mansoni, indicating potent antiparasitic activity .

Case Studies and Research Findings

  • Anticonvulsant Activity : A study synthesized several [1,2,4]triazolo[4,3-a]quinoxaline derivatives and evaluated their anticonvulsant properties. Some compounds showed promising results in animal models, suggesting potential therapeutic applications in epilepsy treatment .
  • Cytotoxicity Studies : A series of compounds were tested against various cancer cell lines. Notably, certain derivatives exhibited over 70% cytotoxicity at concentrations as low as 0.1 µM, highlighting their potential as anticancer agents .
  • Pharmacokinetic Optimization : Despite strong in vitro activities, some compounds showed limited efficacy in vivo due to poor bioavailability. Ongoing research aims to enhance the pharmacokinetic profiles of these compounds for better therapeutic outcomes .

Chemical Reactions Analysis

Key Reaction:

2 Azido 3 chloropyrazine+AlkyneCu I Triazolo 4 3 a pyrazine+N2\text{2 Azido 3 chloropyrazine}+\text{Alkyne}\xrightarrow{\text{Cu I }}\text{Triazolo 4 3 a pyrazine}+\text{N}_2\uparrow

Yields for analogous reactions range from 63–97% .

Functionalization of the Quinoxaline Carboxamide

The quinoxaline-2-carboxamide group undergoes thiation , alkylation , and Michael addition reactions:

  • Thiation : Conversion of the carbonyl group to a thioamide using P4_4S10_{10} or Lawesson’s reagent (e.g., compound 5 in ).

  • Alkylation : Reaction with acrylonitrile or methyl acrylate forms S-alkylated derivatives (e.g., 6–8 in ).

  • Hydrazide formation : Hydrazinolysis of esters yields hydrazides (e.g., 9 in , 88% yield).

Example Data Table:

Reaction TypeReagent/ConditionsProductYield (%)Source
ThiationP4_4S10_{10}, refluxQuinoxaline-2-thione95
Michael AdditionAcrylonitrile, Et3_3NS-CH2_2CH2_2CN derivative85
HydrazinolysisNH2_2NH2_2, ethanolQuinoxaline-2-carboxamide hydrazide88

Pyrrolidine Linker Modifications

The pyrrolidine ring participates in reductive amination and nucleophilic substitution :

  • Reductive amination : Ketones react with amines (e.g., 47 and 48 in ) using NaBH3_3CN to form secondary amines (40–75% yield).

  • SNAr reactions : Chlorinated pyrazines undergo substitution with amines (e.g., 46 and 49 in , 10% yield).

Coupling Strategies

Key steps to assemble the full molecule include:

  • Suzuki-Miyaura coupling : Attaching aryl/heteroaryl groups to the pyrazine core (e.g., 53 → 54 in , 76% yield).

  • HATU-mediated amide coupling : Linking the quinoxaline carboxamide to the pyrrolidine (e.g., 11a in , 75% yield).

Physicochemical and Stability Data

  • Metabolic stability : Human hepatocyte stability for analogs ranges from 74–81% remaining after 1 hour (Table 3 in ).

  • CYP inhibition : No significant inhibition (>10 µM IC50_{50}) for related triazolo-pyrazines .

Key Challenges

  • Regioselectivity : Controlling substitution on the triazolo-pyrazine core requires precise conditions (e.g., Pd-catalyzed couplings ).

  • Stereochemistry : Chiral resolution (e.g., 16 vs. 17 in ) impacts potency and pharmacokinetics.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Quinoxaline vs. Thiophene/Pyrazole/Oxadiazole Substitutions

Replacing the quinoxaline core with other heterocycles alters electronic properties and target selectivity:

Compound Name Core Structure Molecular Weight Key Substituents Potential Impact
Target Compound Quinoxaline Not explicitly provided [1,2,4]Triazolo[4,3-a]pyrazine High planar rigidity for PDE/kinase binding; potential π-π interactions
N-(1-(triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide Thiophene 348.8 5-Chloro substitution Increased lipophilicity; sulfur atom may enhance metabolic stability but reduce solubility
N-(1-(triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-phenyl-pyrazole-5-carboxamide Pyrazole 388.4 1-Methyl-3-phenyl substitution Bulky phenyl group may hinder binding in compact active sites; methyl group improves metabolic resistance
N-((7-(3-methyl-oxadiazol-5-yl)triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide Oxadiazole-triazolo-pyridine 386.4 Oxadiazole-pyridine fusion Oxadiazole introduces hydrogen-bond acceptors; pyridine reduces planarity vs. pyrazine, potentially altering target selectivity
Triazolo-Pyrazine vs. Triazolo-Pyridazine/Pyridine

Variations in the triazolo-fused system influence steric and electronic profiles:

  • Target Compound : The [1,2,4]triazolo[4,3-a]pyrazine moiety offers a compact, planar structure ideal for stacking in enzyme pockets .
  • N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide : The pyridazine ring increases nitrogen content, enhancing polarity but reducing metabolic stability.

Pyrrolidine Substitutions

The pyrrolidine ring in the target compound is unmodified, whereas analogs feature carbamate or aryl substitutions:

  • Tert-butyl (1-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)carbamate : The tert-butyl carbamate group improves proteolytic stability but increases molecular weight (297.4 vs. ~388.4 for the target compound).
  • (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone : Piperazine substitution replaces pyrrolidine, increasing basicity and altering pharmacokinetics.

Key Research Findings and Data Gaps

  • Synthetic Challenges : Isomerization of triazolo-pyrimidine derivatives (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine in ) suggests that the target compound’s triazolo-pyrazine moiety may require stringent reaction conditions to avoid undesired isomers.
  • Pharmacokinetic Data: Limited solubility and stability data are available for the target compound, though its pyrrolidine group is theorized to enhance these properties compared to tert-butyl carbamate analogs .
  • Binding Affinity: No direct IC₅₀ values are reported for the target compound, but structural analogs with similar triazolo-heterocycles show low nanomolar inhibition against PDEs .

Q & A

Q. What are the standard synthetic routes for synthesizing triazolopyrazine-pyrrolidine-quinoxaline hybrids?

Answer: The compound can be synthesized via carbodiimide-mediated coupling between quinoxaline-2-carboxylic acid derivatives and pyrrolidine-triazolopyrazine intermediates. Key steps include:

  • Cyclization : Reacting hydrazinopyrazinones with activated carboxylic acids (e.g., using carbonyldiimidazole) under reflux (100°C, 24 hours) to form the triazolopyrazine core .
  • Amide Coupling : Utilizing EDCI/HOBt with DIPEA in anhydrous DMF (60°C, 18 hours) to link the quinoxaline moiety to the pyrrolidine-triazolopyrazine scaffold .
  • Purification : Recrystallization from DMF/i-propanol mixtures or column chromatography for derivatives with polar substituents .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm regiochemistry of the triazolopyrazine ring and substituent positions .
  • HPLC-MS : Reverse-phase HPLC coupled with high-resolution mass spectrometry to verify molecular weight and detect impurities (<0.5% threshold) .
  • XRPD : X-ray powder diffraction to assess crystallinity and polymorphic forms, critical for reproducibility in biological assays .

Q. How can researchers optimize reaction yields for triazolopyrazine cyclization?

Answer:

  • Solvent Selection : Anhydrous DMF or DMAc improves cyclization efficiency by stabilizing reactive intermediates .
  • Catalyst Screening : Testing bases like DIPEA or DMAP to accelerate imidazole-mediated activation of carboxylic acids .
  • Temperature Gradients : Gradual heating (80–100°C) minimizes side reactions like over-oxidation of the pyrrolidine ring .

Q. What functionalization strategies exist for introducing amino groups into the quinoxaline moiety?

Answer:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling to install aryl/alkyl amines at the quinoxaline 6- or 7-position .
  • Reductive Amination : Using NaBH₃CN or H₂/Pd-C with ketone intermediates to generate secondary amines .
  • Protection/Deprotection : Boc or Fmoc groups to temporarily mask amines during multi-step syntheses .

Advanced Research Questions

Q. How can discrepancies in NMR spectral data for triazolopyrazine derivatives be resolved?

Answer:

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., pyrrolidine H-3/H-4) and confirms heterocyclic connectivity .
  • Variable Temperature NMR : Identifies dynamic rotational barriers in hindered triazolopyrazine substituents .
  • Deuterium Exchange : Differentiates NH protons in hydrazone byproducts from aromatic signals .

Q. What methodologies address low solubility in biological assays for this compound?

Answer:

  • Salt Formation : Synthesizing hydrochloride or phosphate salts to enhance aqueous solubility .
  • Prodrug Design : Introducing ester or glycoside prodrugs that hydrolyze in vivo .
  • Nanoformulation : Encapsulation in PEGylated liposomes or cyclodextrin complexes .

Q. How can researchers troubleshoot unexpected byproducts in the final coupling step?

Answer:

  • LC-MS Monitoring : Real-time tracking of reaction progress to identify intermediates (e.g., unreacted EDCI adducts) .
  • Byproduct Isolation : Preparative TLC or flash chromatography to isolate impurities for structural elucidation .
  • Computational Modeling : DFT calculations to predict competing reaction pathways (e.g., N- vs. O-acylation) .

Q. What strategies validate the compound’s target engagement in kinase inhibition studies?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Measures target protein stabilization upon compound binding .
  • Kinase Profiling Panels : Broad-spectrum screening against >100 kinases to confirm selectivity .
  • X-ray Crystallography : Co-crystallization with the target kinase to map binding interactions .

Q. How are computational tools used to predict metabolic stability of triazolopyrazine derivatives?

Answer:

  • ADMET Predictors : Software like Schrödinger’s QikProp to estimate CYP450 metabolism and half-life .
  • Molecular Dynamics Simulations : Modeling hepatic microsomal degradation pathways (e.g., oxidation at pyrrolidine C-3) .
  • Metabolite Identification : In silico fragmentation (e.g., Mass Frontier) to predict Phase I/II metabolites .

Q. What experimental designs mitigate batch-to-batch variability in scale-up synthesis?

Answer:

  • DoE (Design of Experiments) : Statistically optimizing parameters (e.g., reagent equivalents, stirring rates) .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time reaction monitoring .
  • Quality-by-Design (QbD) : Defining critical quality attributes (CQAs) for raw materials and intermediates .

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